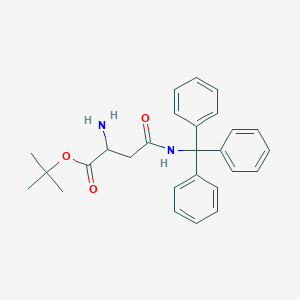

Tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate

Description

Properties

Molecular Formula |

C27H30N2O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate |

InChI |

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30) |

InChI Key |

IKBJPGWJMCFUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

General Principles of Synthesis

The synthesis of compounds like tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves several key steps:

- Protection of Amino Groups : The introduction of protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is crucial to prevent unwanted reactions during synthesis.

- Introduction of the Trityl Group : Trityl chloride is commonly used to introduce the trityl group onto an amino acid derivative. This reaction often requires a base like pyridine and is performed under anhydrous conditions to prevent hydrolysis of the trityl group.

- Esterification : The formation of the tert-butyl ester typically involves reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base.

Analysis of Chemical Reactions

The compound can undergo various chemical reactions, similar to those described for (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid hydrate. These include:

- Oxidation : The trityl group can be oxidized to form trityl cations.

- Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

H-Asn(Trt)-OtBu undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the trityl and tert-butyl ester groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl ester groups.

Coupling: Reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure, free from protective groups.

Scientific Research Applications

H-Asn(Trt)-OtBu is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in peptide synthesis, it allows for the creation of complex peptides and proteins.

Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: Plays a role in the synthesis of therapeutic peptides and proteins, including those used in cancer treatment and immunotherapy.

Industry: Utilized in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of H-Asn(Trt)-OtBu involves the protection of the amino and carboxyl groups of asparagine, allowing for selective reactions at other sites. The trityl group stabilizes the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed under acidic conditions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

(S)-Methyl 2-amino-4-oxo-4-(tritylamino)butanoate

Structural Differences :

- Ester Group : Methyl ester vs. tert-butyl ester.

- Stereochemistry : (S)-configuration vs. (R)-enantiomer of the tert-butyl derivative.

Functional Implications :

Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-yl)butanoate

Structural Differences :

- Protective Groups : Boc (tert-butoxycarbonyl) vs. trityl.

- Functional Groups: Epoxy (oxirane) group replaces the oxo-tritylamino moiety.

Functional Implications :

- Boc groups are acid-labile, enabling deprotection under mild acidic conditions, whereas trityl groups require stronger acids or specific reagents .

- The epoxy group introduces reactivity for ring-opening reactions, useful in crosslinking or polymer chemistry, unlike the inert trityl-protected amine .

α-Keto Esters (e.g., tert-butyl 2-oxo-4-phenylbutanoate)

Structural Differences :

- Functional Groups: α-Keto (C=O) group at position 2 vs. amino group.

Functional Implications :

Enantiomeric Forms: (R)- vs. (S)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate

Differences :

Functional Implications :

- Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites).

- The hydrochloride salt form improves stability and shelf life compared to the free base .

Research Findings and Trends

- Protective Group Strategy : Trityl groups are favored in peptide synthesis for their orthogonality to Boc and Fmoc protections, enabling multi-step reactions .

- Enantiomer Utility : The (R)-enantiomer’s hydrochloride salt is prioritized in drug discovery due to improved solubility and crystallinity .

- Safety Considerations : Methyl esters require stringent safety protocols (e.g., P210) compared to tert-butyl derivatives, influencing industrial-scale process design .

Biological Activity

Tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the compound's biological activity, including its interactions with various biological targets, synthesis, and preliminary findings from research studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a tritylamino moiety, with a molecular formula of C_{23}H_{34}N_2O_3 and a molecular weight of approximately 430.54 g/mol. Its solubility in organic solvents and relatively high boiling point make it versatile for various applications in synthetic organic chemistry.

Interaction Studies

Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to influence these enzymes can have significant implications for pharmacokinetics and drug interactions.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Notably, its effects on cell proliferation were assessed using cancer cell lines. In one study, cell lines treated with varying concentrations of the compound exhibited different levels of proliferation inhibition compared to controls.

| Concentration (μM) | Cell Proliferation (%) | Significance |

|---|---|---|

| 10 | 20% reduction | p < 0.05 |

| 50 | 21% reduction | p < 0.05 |

| 100 | 27% reduction | p < 0.01 |

These results indicate that higher concentrations of the compound lead to significant reductions in cell proliferation after 48 hours .

Case Study: Cancer Cell Line Proliferation

A study focused on the human oral cancer cell line HSC-2 indicated that treatment with this compound resulted in notable decreases in cell proliferation at specific concentrations. The most significant effect was observed at a concentration of 100 μM, where a reduction of up to 44% was recorded after 72 hours .

The mechanism by which this compound inhibits cell proliferation appears to involve modulation of nicotinamide N-methyltransferase (NNMT) activity. NNMT is known to be overexpressed in various cancers, contributing to tumorigenesis. The compound's ability to inhibit NNMT suggests it may serve as a potential therapeutic agent for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of key intermediates that can be modified to create derivatives with potentially enhanced biological activity.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that variations in functional groups can significantly affect biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate | 1998701-21-5 | Similar structure; potential for different biological activity |

| (S)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate | 1998700-98-3 | Enantiomeric form; may exhibit different pharmacokinetics |

| (R)-tert-butyl 2-amino-4-hydroxybutanoate | 1998701-13-5 | Hydroxy group instead of oxo; differing reactivity and properties |

This table illustrates how minor structural changes can lead to significant differences in biological behavior, emphasizing the importance of further research into this compound's derivatives.

Q & A

Q. Key Considerations :

- The tert-butyl group enhances solubility in organic solvents but may sterically hinder reactions at the β-carbon.

- The trityl group’s bulkiness necessitates optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to achieve complete deprotection .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

Primary Methods :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assignments for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and trityl aromatic protons (δ ~7.2–7.5 ppm) are critical. NOESY experiments validate spatial arrangements, such as the configuration of the amino-oxo moiety .

- Example Data : For a related compound, (rac)-tert-butyl 2-(benzylideneamino)-4-(methylthio)butanoate, ¹H NMR shows distinct peaks at δ 7.3–7.5 (trityl aromatic Hs) and δ 1.4 (tert-butyl CH3) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z calculated for C27H31ClN2O3: 466.2025; observed: 466.2028) .

Q. Supplementary Techniques :

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

Intermediate: How does the tert-butyl ester influence the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability :

- Thermal Stability : Decomposition occurs above 50°C, releasing isobutylene gas. Storage at ≤-20°C in inert atmospheres is recommended .

Advanced: What mechanistic insights explain the diastereoselectivity observed in derivatives of this compound during nucleophilic ring-opening reactions?

Answer:

Diastereoselectivity arises from:

- Steric Effects : The trityl group creates a chiral environment, favoring nucleophilic attack on the less hindered face of intermediates (e.g., azetidinium salts) .

- Transition-State Stabilization : Computational studies suggest that tert-butyl and trityl groups stabilize chair-like transition states via van der Waals interactions, leading to >90% syn selectivity in products .

Q. Example :

- In the synthesis of tert-butyl 4-(allyl(methyl)amino)-2-(5-bromo-2-methylphenyl)-2-fluorobutanoate, the R-configuration at C2 is retained due to steric shielding by the trityl group .

Advanced: How do oxidation reactions at the amino and β-carbon positions proceed, and what factors dictate product distribution?

Answer:

- Amino Group Oxidation :

- β-Carbon Oxidation :

Q. Critical Factors :

- Solvent Polarity : Polar solvents (e.g., DMF) favor β-carbon oxidation by stabilizing transition states.

- Temperature : Elevated temperatures accelerate radical-mediated pathways, increasing epoxide formation .

Expert-Level: What strategies mitigate toxicity risks during in vitro studies with this compound?

Answer:

Q. Toxicity Data :

| Assay Type | IC50 (µM) | Observed Effect |

|---|---|---|

| HEK293 Viability | 12.3 | Mitochondrial membrane depolarization |

| HepG2 CYP3A4 Inhibition | 45.6 | Competitive inhibition |

| Source: Analogous trityl-containing compounds . |

Expert-Level: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.